

Enzymatic Formation of Colneleic Acid from Linoleic Acid: A Technical Guide

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Compound of Interest

Compound Name: Colneleic acid

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Introduction

Colneleic acid, a divinyl ether fatty acid, is a specialized oxylipin produced in plants, particularly in response to pathogen attack. Its biosynthesis from the essential fatty acid, linoleic acid, is a key component of the plant's defense mechanism. This technical guide provides an in-depth overview of the enzymatic formation of **colneleic acid**, detailing the core biochemical pathway, kinetic parameters of the key enzyme, comprehensive experimental protocols, and the signaling context of this important molecule.

The Core Pathway: From Linoleic Acid to a Defense Compound

The formation of **colneleic acid** is a two-step enzymatic cascade initiated from linoleic acid, an 18-carbon polyunsaturated fatty acid. This pathway is a branch of the broader lipoxygenase (LOX) pathway, which is central to the production of a variety of signaling and defense molecules in plants.

- **Oxygenation by 9-Lipoxygenase (9-LOX):** The first step involves the stereospecific incorporation of molecular oxygen into linoleic acid at the C-9 position. This reaction is catalyzed by 9-lipoxygenase (9-LOX), yielding (9S)-hydroperoxy-(10E,12Z)-octadecadienoic

acid (9-HPOD). This hydroperoxide intermediate is a crucial branching point in the oxylipin pathway.

- Conversion by Divinyl Ether Synthase (DES): The second and final step is the conversion of 9-HPOD to **colneleic acid**. This reaction is catalyzed by a specific cytochrome P450 enzyme, 9-divinyl ether synthase (9-DES), which belongs to the CYP74D subfamily. The enzyme facilitates an intramolecular rearrangement of the hydroperoxide, leading to the formation of the characteristic divinyl ether structure of **colneleic acid**.[\[1\]](#)[\[2\]](#)

Quantitative Data on Divinyl Ether Synthase

The efficiency and substrate specificity of divinyl ether synthase are critical for understanding the production of **colneleic acid**. The following tables summarize the available quantitative data for DES enzymes from various plant sources.

Enzyme Source	Substrate	K _m (μM)	V _{max} (μmol/min/mg)	k _{cat} (s ⁻¹)	Optimal pH	Reference(s)
Solanum lycopersicum (Tomato) - CYP74D1	9-HPOD	67	-	890	-	[3]
Solanum tuberosum (Potato) - CYP74D2	9-HPOD	17.4	5.3	-	5.5 - 7.5	[4]
Solanum tuberosum (Potato) - crude extract	9-HPOD	-	-	-	~9.0	[1]
Nicotiana tabacum (Tobacco) - NtDES1	9-HPOD	-	-	-	-	[5]

Note: '-' indicates data not available in the cited sources.

Enzyme Source	Specific Activity	Substrate(s)	Conditions	Reference(s)
Nicotiana tabacum (Tobacco) - NtDES1	~180 nmol s ⁻¹ mg ⁻¹	9-hydroperoxides	pH 7.0	[5]
Solanum tuberosum (Potato) - recombinant	Metabolizes 9-HPOD	9-hydroperoxy linoleic acid	pH 6.5	[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the enzymatic formation of **colneleic acid**.

Recombinant Expression and Purification of 9-Divinyl Ether Synthase (DES)

Objective: To produce and purify active recombinant 9-DES for in vitro assays. This protocol is based on methods described for tobacco (NtDES1) and potato (StDES) DES expressed in *E. coli*. [2][5]

Materials:

- *E. coli* expression strain (e.g., BL21(DE3))
- Expression vector with a purification tag (e.g., pGEX with GST-tag) containing the DES cDNA
- Luria-Bertani (LB) medium with appropriate antibiotic
- Isopropyl β-D-1-thiogalactopyranoside (IPTG)

- Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mg/mL lysozyme, protease inhibitors)
- Affinity chromatography resin (e.g., Glutathione Sepharose for GST-tagged proteins)
- Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl)
- Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM reduced glutathione)
- Size-Exclusion Chromatography (SEC) column and buffer (e.g., 50 mM sodium phosphate pH 7.0, 150 mM NaCl)

Protocol:

- Transformation and Expression: Transform the expression vector into competent E. coli cells. Grow a starter culture overnight and then inoculate a larger volume of LB medium. Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG (e.g., 0.1-1 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
- Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
- Purification:
 - Clarification: Centrifuge the lysate at high speed to pellet cell debris.
 - Affinity Chromatography: Apply the supernatant to a pre-equilibrated affinity chromatography column. Wash the column extensively with Wash Buffer. Elute the tagged protein with Elution Buffer.
 - Size-Exclusion Chromatography (Optional): For higher purity, concentrate the eluted protein and apply it to an SEC column to separate the protein from aggregates and other contaminants.
- Protein Quantification and Storage: Determine the protein concentration using a standard method (e.g., Bradford assay). Aliquot the purified enzyme and store it at -80°C.

Divinyl Ether Synthase Activity Assay

Objective: To measure the enzymatic activity of purified DES by monitoring the consumption of the substrate, 9-HPOD.[5]

Materials:

- Purified 9-DES enzyme
- (9S)-hydroperoxy-(10E,12Z)-octadecadienoic acid (9-HPOD) substrate
- Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)
- UV-Vis spectrophotometer

Protocol:

- Prepare a reaction mixture in a quartz cuvette containing Assay Buffer.
- Add a known concentration of 9-HPOD to the cuvette.
- Initiate the reaction by adding a small amount of the purified DES enzyme.
- Immediately monitor the decrease in absorbance at 234 nm, which corresponds to the consumption of the conjugated diene system of 9-HPOD.
- Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.
- Enzyme activity can be expressed in units such as nkatal/mg of protein.

In Vitro Synthesis and Extraction of Colneleic Acid

Objective: To produce **colneleic acid** in vitro and extract it for analysis.[5]

Materials:

- Purified 9-DES enzyme or crude bacterial extract containing the enzyme
- 9-HPOD substrate

- Reaction Buffer (e.g., 100 mM borate buffer, pH 9.0)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Acidifying agent (e.g., 1 M citric acid)
- Diazomethane or trimethylsilyldiazomethane for esterification (handle with extreme caution in a fume hood)
- Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Protocol:

- Enzymatic Reaction: In a suitable reaction vessel, combine the DES enzyme preparation with 9-HPOD in the Reaction Buffer. Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).^[5]
- Reaction Termination and Acidification: Stop the reaction by acidifying the mixture to a pH of around 3-4 with an acid like citric acid.
- Liquid-Liquid Extraction: Extract the reaction products with an organic solvent like diethyl ether or ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.
- Solid-Phase Extraction (SPE) for Purification:
 - Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.
 - Loading: Load the acidified aqueous phase from the extraction onto the cartridge.
 - Washing: Wash the cartridge with water to remove polar impurities, followed by a non-polar solvent like hexane to remove non-polar lipids.
 - Elution: Elute the **colneleic acid** with a solvent of intermediate polarity, such as ethyl acetate.
- Derivatization for GC-MS Analysis: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxylic acid group of **colneleic acid** needs to be derivatized, typically to a

methyl ester. This can be achieved by reacting the dried extract with diazomethane or trimethylsilyldiazomethane.

Analysis of Colneleic Acid by HPLC and GC-MS

Objective: To identify and quantify the produced **colneleic acid**.

A. High-Performance Liquid Chromatography (HPLC)

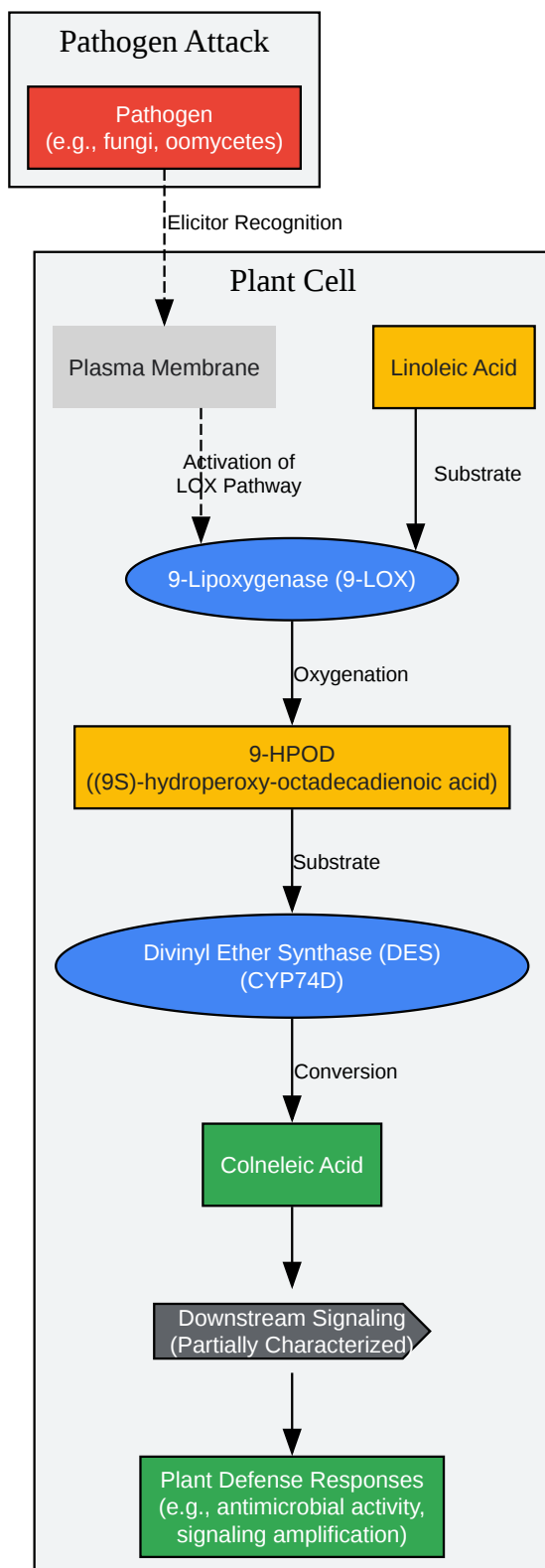
- Column: A reversed-phase C18 column is commonly used.
- Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) in water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to ensure the analyte is in its protonated form.
- Detection: UV detection at a wavelength where the conjugated diene system of **colneleic acid** absorbs (around 234 nm) or by mass spectrometry (LC-MS) for higher specificity and sensitivity.[\[6\]](#)

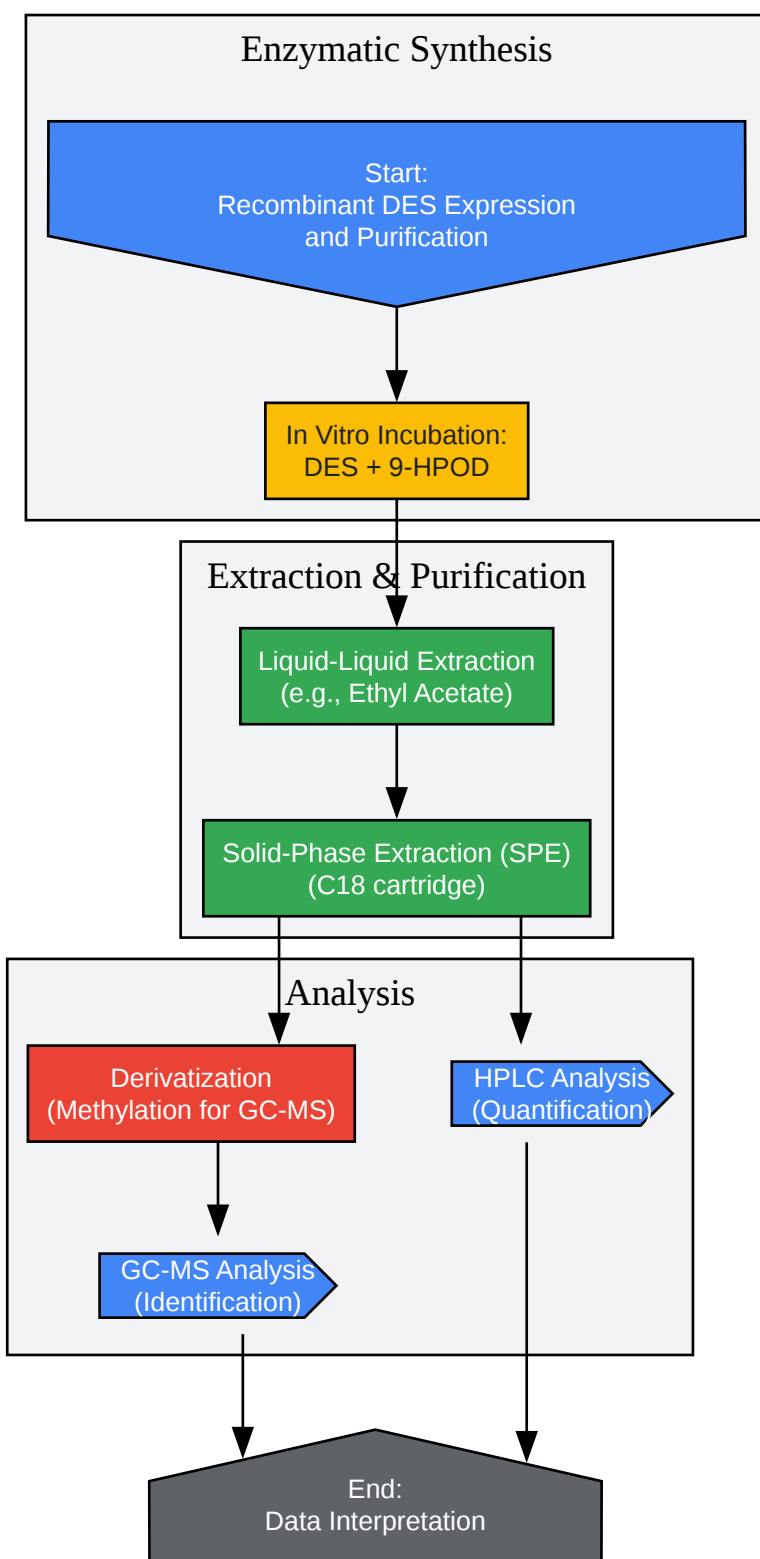
B. Gas Chromatography-Mass Spectrometry (GC-MS)

- Derivatization: As mentioned, derivatization to the methyl ester is necessary.
- Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
- Injection: Splitless injection is often used for trace analysis.
- Oven Temperature Program: A temperature gradient is used to separate the fatty acid methyl esters. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250°C), and then hold for a period.[\[7\]](#)
- Mass Spectrometry: Electron ionization (EI) is commonly used. The mass spectrum of methyl colneleate will show a characteristic fragmentation pattern that can be used for identification.[\[5\]](#)

Visualizations: Pathways and Workflows

Signaling Pathway of Colneleic Acid Formation in Plant Defense





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